N~4~-(4-fluorophenyl)-N~6~-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that features both imidazole and pyrazolo[3,4-d]pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. . The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while reduction of nitro groups results in the formation of amines.
Scientific Research Applications
N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrazolo[3,4-d]pyrimidine core can interact with enzyme active sites, inhibiting their activity . These interactions can disrupt cellular processes, leading to therapeutic effects such as anti-cancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorophenyl)amine
- 4-(1H-imidazol-1-yl)phenylboronic acid
- 1-(3-aminopropyl)imidazole
Uniqueness
N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C17H17FN8 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-N-(4-fluorophenyl)-6-N-(3-imidazol-1-ylpropyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H17FN8/c18-12-2-4-13(5-3-12)22-15-14-10-21-25-16(14)24-17(23-15)20-6-1-8-26-9-7-19-11-26/h2-5,7,9-11H,1,6,8H2,(H3,20,21,22,23,24,25) |
InChI Key |
CSINZLDPXQTMEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC3=C2C=NN3)NCCCN4C=CN=C4)F |
Origin of Product |
United States |
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